5-Ethyl-2-thiouracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

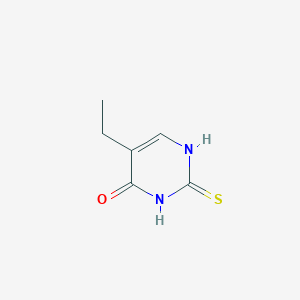

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWJPAOAQCXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388230 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-37-4 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethyl-2-thiouracil chemical properties and structure

An In-depth Technical Guide to 5-Ethyl-2-thiouracil: Chemical Properties, Structure, and Biological Significance

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine family. As a derivative of thiouracil, it is structurally analogous to the nucleobase uracil, with the key distinctions being the substitution of a sulfur atom for the oxygen at the C2 position and the presence of an ethyl group at the C5 position. This molecular architecture makes it a subject of significant interest in medicinal chemistry and drug development. Thiouracil derivatives are recognized for a wide spectrum of pharmacological activities, including antithyroid, anticancer, antiviral, and antimicrobial properties.[1][2][3]

The primary therapeutic application associated with thiouracils is their function as antithyroid agents, used in the management of hyperthyroidism.[4] These compounds interfere with the synthesis of thyroid hormones, offering a critical mechanism for controlling thyroid gland overactivity. The versatility of the thiouracil scaffold allows for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents with improved efficacy and specificity.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the compound's core chemical properties, structural features including tautomerism, detailed synthetic and analytical protocols, and an exploration of its biological mechanism of action.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are essential for its handling, formulation, and application in research settings. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 5-ethyl-2-sulfanylidene-1,3-dihydropyrimidin-4(1H)-one | [5] |

| CAS Number | 34171-37-4 | [6][7] |

| Molecular Formula | C₆H₈N₂OS | [5][6][8] |

| Molecular Weight | 156.21 g/mol | [5][7] |

| Appearance | Solid, white crystalline powder | [6][9] |

| Purity | Typically ≥98% | [7][8] |

| Solubility | Readily soluble in alkaline solutions; very slightly soluble in water. | [10] |

| Melting Point | Data not consistently available | [6] |

Chemical Structure:

Figure 1: The 2D chemical structure of this compound.

Structural Analysis and Tautomerism

The chemical reactivity and biological interactions of this compound are profoundly influenced by its structural arrangement and the phenomenon of tautomerism.

Core Structure

The molecule is built upon a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. Key functional groups include:

-

An ethyl group at the C5 position.

-

A carbonyl group (C=O) at the C4 position.

-

A thiocarbonyl group (C=S) at the C2 position, which is central to its characteristic properties.

Thione-Thiol Tautomerism

A critical feature of 2-thiouracil and its derivatives is the existence of tautomeric forms. Tautomers are structural isomers that readily interconvert. In this case, the molecule exists in a dynamic equilibrium between the thione (lactam) form and the thiol (lactim) form.[11][12]

-

Thione Form: The more stable and predominant form, characterized by the C=S double bond.

-

Thiol Form: Characterized by an S-H (sulfhydryl) group, with the hydrogen atom migrating from one of the adjacent nitrogen atoms.

This thione-thiol equilibrium is crucial, as the thiol form is often implicated as the reactive intermediate in biological systems, particularly in the inhibition of metalloenzymes.[11]

Caption: Thione-Thiol tautomeric equilibrium in this compound.

Synthesis of this compound

The construction of the thiouracil ring is typically achieved via a condensation reaction. A common and effective method is the reaction of thiourea with a β-keto ester, which allows for the introduction of various substituents onto the pyrimidine core.[2][4]

Experimental Protocol: Condensation Synthesis

This protocol describes the synthesis of this compound from ethyl 2-ethylacetoacetate and thiourea.

Materials:

-

Ethyl 2-ethylacetoacetate

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reactant Addition: To the cooled sodium ethoxide solution, add a solution of thiourea dissolved in absolute ethanol. Stir the mixture for 15-20 minutes.

-

Condensation: Slowly add ethyl 2-ethylacetoacetate to the reaction mixture dropwise while maintaining stirring.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing crushed ice.

-

Acidification: Acidify the resulting aqueous solution to a pH of approximately 5-6 by the slow addition of dilute hydrochloric acid. This will cause the this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold distilled water to remove any inorganic impurities.

-

Recrystallization: Purify the product further by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Caption: Workflow diagram for the synthesis of this compound.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized this compound requires a combination of modern analytical techniques.[2][13]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons (-CH₂- and -CH₃), two distinct N-H protons (amide/thioamide), and the C6-H vinyl proton. |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the pyrimidine ring carbons, the C=O carbon (around 160-170 ppm), and the C=S carbon (around 175-185 ppm).[14] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aliphatic, ~2900 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=S stretching (thiocarbonyl, ~1100-1200 cm⁻¹). |

| Mass Spectrometry (EI-MS) | A molecular ion peak [M]⁺ at m/z = 156, corresponding to the molecular weight of the compound.[15] Characteristic fragmentation patterns can further confirm the structure. |

| Elemental Analysis | Percentages of C, H, N, O, and S should align with the calculated values for the molecular formula C₆H₈N₂OS. |

Protocol: NMR Sample Preparation

A self-validating protocol ensures consistent and reliable data acquisition.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified and thoroughly dried this compound.

-

Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is often a good choice for thiouracil derivatives due to its excellent solubilizing power for polar, hydrogen-bonding compounds.[2]

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief application of sonication may aid dissolution if necessary.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

Biological Activity and Mechanism of Action

The biological effects of this compound are primarily attributed to its function as an antithyroid agent, a characteristic shared with its well-known analog, propylthiouracil (PTU).[9]

Antithyroid Mechanism

The synthesis of thyroid hormones (thyroxine/T4 and triiodothyronine/T3) is a multi-step process occurring in the thyroid gland, catalyzed by the enzyme thyroid peroxidase (TPO) . TPO is a heme-containing enzyme responsible for two critical steps:

-

Oxidation of Iodide: It oxidizes iodide ions (I⁻) to reactive iodine (I⁰).

-

Iodination of Tyrosine: It incorporates this iodine into tyrosine residues on the thyroglobulin protein.

Thiouracil derivatives, including this compound, act as potent inhibitors of TPO.[16][17] The proposed mechanism involves the drug molecule itself being oxidized by the TPO-H₂O₂ complex, which in turn inactivates the enzyme, preventing it from carrying out the iodination process.[16] This leads to a decrease in the production of new thyroid hormones. Some thiouracils, like PTU, also exhibit a peripheral mechanism by inhibiting the 5'-deiodinase enzyme, which converts T4 to the more potent T3 in peripheral tissues.[18]

Caption: Inhibition of thyroid hormone synthesis by this compound.

Other Potential Activities

The thiouracil scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been investigated for a range of other activities, including:

-

Anticancer: By interfering with nucleic acid synthesis, some thiouracils act as antimetabolites.[1][19]

-

Antiviral: They can inhibit viral replication processes.[3][20]

-

Antimicrobial: Activity against various bacterial and fungal strains has also been reported for related compounds.[3]

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its core properties, defined by the substituted thiopyrimidine ring, give rise to important tautomeric behavior that dictates its reactivity. Well-established synthetic routes allow for its efficient production, and a suite of standard analytical techniques provides robust characterization. The primary pharmacological interest lies in its potent antithyroid activity through the inhibition of thyroid peroxidase, placing it within a critical class of therapeutic agents. The ongoing exploration of the thiouracil scaffold continues to position compounds like this compound as valuable leads in the development of new drugs for a variety of diseases.

References

- 5-Ethyluracil: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnWuqp-70e0MxxclgJ6w6lFge146F17Ur79S9VctKSk5BsIGY04o1D6BVmtdHZCstXbdDoX3FvC0ufXaij1PH96rBAZhFSEefsWFrwda1GdYi_LQSEr5qM3cAkjRgdO-xIK7b3XhMhN_RcIOgSIt63CCNITgdwKp1ds1tA3ASPVfPmU7Yh4hNwvH1-EZIRrg==]

- Some reported methods for the synthesis 5-carbethoxy-2-thiouracil and its analogues. ResearchGate. [URL: https://www.researchgate.net/figure/Some-reported-methods-for-the-synthesis-5-carbethoxy-2-thiouracil-and-its-analogues_fig1_330902898]

- Supporting Information. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOm2ECTKm835L--vpOHoP6YqDlHqqa6p9Ft8kkDoK8XqAuAONnqnH_VwxnZ5xIDEdaj3GBN1tTKHekWJDsYQFJK0-9JGXEo6cgU6yy_YfnlhSE4rGdO1Qrz2lEqypKzrH65QUzDNl0hz8mxTM0M2-T2kPDkvkUXAY=]

- 5-ETHYL-6-(NAPHTH-1-YL)-2-THIOURACIL - Optional[13C NMR] - Chemical - SpectraBase. SpectraBase. [URL: https://spectrabase.com/spectrum/H3hrXAsjIZ9]

- This compound | 1X50MG | C6H8N2OS | 680329 | 34171-37-4. HPC Standards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc71kVQvYBRBpFYQgdaAfcLmuWrU99b3Vy7ceBkiGf2nJe2dA7-Ws-_7COojWr2u2r_iwy9SsAx6S1Y9aBaKxY_pXVDd4rvdvbASHz90DJtfzRUj44JgQBRfPERKmBhLRWvMLCvFMPFEj7jdFL6DRN9dwZmahbO53AeFpoEetggUcLvJXczzZx0pgUXH7NYlnBKiTSNuSvked8LepNYMmulVqXePMI590R]

- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/spec/PROD/EN/34171-37-4_EN.pdf]

- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-251-S1.pdf]

- This compound. Stenutz. [URL: https://www.stenutz.eu/chem/solv/5-ethyl-2-thiouracil.php]

- Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. ResearchGate. [URL: https://www.researchgate.

- Ethyl 2-thiouracil-5-carboxylate | CAS 38026-46-9. Santa Cruz Biotechnology. [URL: https://www.scbt.

- This compound. Biotuva Life Sciences. [URL: https://biotuva.com/product/5-ethyl-2-thiouracil/]

- Thiouracil | C4H4N2OS | CID 1269845. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Thiouracil]

- A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. Benchchem. [URL: https://www.benchchem.

- The mechanism of action of the thioureylene antithyroid drugs. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/11586/]

- Process for thiouracil production. Google Patents. [URL: https://patents.google.

- Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. National Center for Biotechnology Information, U.S. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7583626/]

- Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963289/]

- Chemical structures of some anti-thyroid drugs and their analogues. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-some-anti-thyroid-drugs-and-their-analogues_fig1_323498877]

- Electron ionization-induced mass spectral study of 5-methylenecarboxy (5-methylenecarbonylalkoxy)-2-thio-(2-alkoxycarbonylalkylthio)uracils and 3-oxothiazolo-[3,2-a]. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/20212328/]

- Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/12135094/]

- Synthesis, Characterization and Antitumour Activity of Metal Complexes of 5-Carboxy-2-Thiouracil. National Center for Biotechnology Information, U.S. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165902/]

- Supporting Online Material for:. The Royal Society of Chemistry. [URL: https://www.rsc.

- Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-5-Fluorouracil-Derivatives%3A-Synthesis-and-of-Wang-Qin/77609a63200b2137021b66b75c024523c8e42f53]

- 5-Carboxy-2-thiouracil 23945-50-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/c2530]

- Propylthiouracil (PTU). StatPearls, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/books/NBK547731/]

- Lactoperoxidase inhibition by tautomeric propylthiouracils. Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_148281.html]

- Synthesis, spectroscopic characterization and computational chemical study of 5-cyano-2-thiouracil derivatives as potential antimicrobial agents. ResearchGate. [URL: https://www.researchgate.net/publication/338165561_Synthesis_spectroscopic_characterization_and_computational_chemical_study_of_5-cyano-2-thiouracil_derivatives_as_potential_antimicrobial_agents]

- Propylthiouracil. Wikipedia. [URL: https://en.wikipedia.org/wiki/Propylthiouracil]

- 5-Carbethoxy-2-thiouracil - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [URL: https://spectrabase.com/spectrum/4p5L0x1vC4z]

- This compound, 98% | 34171-37-4. J&K Scientific. [URL: https://www.jk-scientific.com/en/chemical-products/34171-37-4-5-Ethyl-2-thiouracil,-98-1004116.html]

- Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. MDPI. [URL: https://www.mdpi.com/1999-4915/15/8/1638]

- Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. National Center for Biotechnology Information, U.S. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9791653/]

- Propylthiouracil | C7H10N2OS | CID 657298. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propylthiouracil]

- Safety Data Sheet: 2-Thiouracil. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3639-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODQyMDF8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0NjY3NDc5MzQucGRmfDk3M2I3NGQzM2I4MjY1YTAxYmM3YjU3YjE1YmYxNjE3YjYxMTk2MmI0YjY0ZDIxY2E2NTJmYjY2YmI4Y2Y4ZDA]

- (PDF) 5-Methyl-2-thiouracil. ResearchGate. [URL: https://www.researchgate.

- 5-Ethyl-5(1-ethylpropyl) 2-thiobarbituric acid. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2498701&Type=IR-SPEC&Index=1#IR-SPEC]

- 2-Thiouracil. NIST WebBook, National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141902&Type=MASS]

- [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/39828367/]

- IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. National Center for Biotechnology Information, U.S. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/]

- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific. [URL: https://www.thermofisher.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound [stenutz.eu]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. researchgate.net [researchgate.net]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 2-Thiouracil [webbook.nist.gov]

- 16. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 19. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Ethyl-2-thiouracil (CAS: 34171-37-4)

Section 1: Introduction to the Thiouracil Scaffold: A Privileged Structure in Medicinal Chemistry

The thiouracil core, a pyrimidine derivative where a thiocarbonyl group replaces a carbonyl at the C2 position of the uracil ring, represents a "privileged scaffold" in drug discovery.[1] Its structural analogy to the endogenous nucleobase uracil enables it to function as an antimetabolite, interacting with a diverse array of biological targets.[1][2] This inherent bioactivity has led to the development of thiouracil derivatives with a broad spectrum of pharmacological applications, including antithyroid, anticancer, antiviral, and antimicrobial properties.[1][3][4]

5-Ethyl-2-thiouracil is a specific derivative that holds potential within this class. The strategic placement of an ethyl group at the C5 position modifies the molecule's lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and target-binding affinity. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its mechanisms of action and the experimental protocols required for its evaluation.

Section 2: Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34171-37-4 | [5][6][7] |

| Molecular Formula | C₆H₈N₂OS | [5][6] |

| Molecular Weight | 156.21 g/mol | [5][7] |

| Appearance | White to off-white crystalline solid (Typical) | Inferred |

| Purity (Commercial) | ≥98% | [7] |

| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation | [6] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [6] |

Section 3: Synthesis and Characterization

The synthesis of this compound can be logically achieved through a classical condensation reaction, a cornerstone of pyrimidine chemistry.

3.1: Synthetic Strategy: Condensation of Thiourea with a β-Ketoester

The most direct and widely applicable method for constructing the 2-thiouracil ring is the condensation of thiourea with a suitable β-dicarbonyl compound.[1] For the synthesis of the 5-ethyl derivative, the logical choice for the β-dicarbonyl component is ethyl 2-ethylacetoacetate . The ethyl group at the α-position of the ketoester becomes the C5-substituent in the final pyrimidine ring.

The causality of this experimental design lies in the reaction mechanism: under basic conditions (typically using sodium ethoxide), the thiourea acts as a binucleophile, attacking the two electrophilic carbonyl carbons of the ketoester, followed by cyclization and dehydration to yield the stable heterocyclic ring.

Protocol 3.1: Synthesis of this compound

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from quenching the base.

-

Base Preparation: In the flask, dissolve sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide in situ.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add thiourea (1.0 eq.). Stir until dissolved.

-

Condensation: Add ethyl 2-ethylacetoacetate (1.0 eq.) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. Acidify carefully with a dilute acid (e.g., HCl) to a pH of ~5-6.

-

Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound.

3.2: Structural Characterization

Validation of the synthesized product's identity and purity is critical. The following techniques are standard.

| Technique | Expected Data for this compound | Purpose |

| ¹H NMR | - Triplet (~1.1 ppm, 3H) for -CH₃- Quartet (~2.4 ppm, 2H) for -CH₂-- Singlet (~7.5 ppm) for C6-H- Broad singlets for N1-H and N3-H | Confirms the presence and connectivity of protons, verifying the ethyl group and pyrimidine ring structure. |

| ¹³C NMR | - Peaks for ethyl group carbons- Peaks for C4 (carbonyl), C5, and C6 of the ring- Peak for C2 (thiocarbonyl, ~175-180 ppm) | Confirms the carbon skeleton, including the characteristic downfield shift of the C=S carbon. |

| LC-MS | A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to [M+H]⁺ (157.04) or [M-H]⁻ (155.02). | Confirms the molecular weight and assesses the purity of the final compound. |

Section 4: Biological Activity and Mechanisms of Action

The biological profile of this compound can be inferred from the extensive research on its parent scaffold and closely related analogs like propylthiouracil (PTU).

4.1: Antithyroid Activity

The primary and most established biological role of thiouracil derivatives is the management of hyperthyroidism.[3][8]

Mechanism of Action: this compound is expected to act as an inhibitor of the enzyme thyroid peroxidase (TPO) .[9][10] TPO is a heme-containing enzyme essential for the two critical steps in thyroid hormone biosynthesis: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine onto tyrosine residues of the thyroglobulin protein.[10][11] By inhibiting TPO, thiouracils block the production of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors required to synthesize thyroxine (T4) and triiodothyronine (T3).[10] This leads to a decrease in the production of new thyroid hormones, effectively treating the hyperthyroid state.[1]

4.2: Anticancer Potential

Emerging research highlights the potential of thiouracil derivatives as anticancer agents, acting through several distinct mechanisms.

-

Antimetabolite Activity: Due to their structural similarity to uracil, these compounds can interfere with nucleic acid synthesis, a pathway often dysregulated in rapidly proliferating cancer cells. This mechanism is analogous to the well-established anticancer drug 5-fluorouracil (5-FU).[2][12]

-

Enzyme Inhibition: Novel thiouracil derivatives have been developed as potent inhibitors of key enzymes involved in cell cycle progression and survival.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have shown significant inhibition of CDKs, such as CDK2A.[2] CDKs are critical for regulating the cell's progression through checkpoints in the cell cycle.[2] Inhibiting them can induce cell cycle arrest, preventing cancer cells from dividing.[2]

-

Histone Deacetylase (HDAC) Inhibition: Other modified thiouracils have been designed as HDAC inhibitors.[13][14] HDACs play a crucial role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells.

-

Section 5: Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides validated, step-by-step protocols for assessing the primary biological activities of this compound.

Protocol 5.1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of TPO-catalyzed oxidation of a substrate.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

-

TPO Enzyme: Purified mammalian TPO diluted in assay buffer.

-

Substrate: Guaiacol solution (a chromogenic substrate).

-

Initiator: Hydrogen peroxide (H₂O₂) solution.

-

Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in assay buffer. Propylthiouracil (PTU) should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the test compound dilution (or DMSO for vehicle control).

-

Add 20 µL of TPO enzyme solution and incubate for 10 minutes at room temperature.

-

Add 20 µL of guaiacol solution.

-

Initiate the reaction by adding 10 µL of H₂O₂ solution.

-

-

Data Acquisition: Immediately measure the change in absorbance at 470 nm over 5-10 minutes using a microplate reader. The rate of color formation is proportional to TPO activity.

-

Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Protocol 5.2: In Vitro Anticancer Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver) in appropriate media until they reach ~80% confluency.[2]

-

Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound. Include wells for untreated controls and a vehicle (DMSO) control.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Section 6: Analytical Methodologies

Robust analytical methods are essential for pharmacokinetic studies and quality control.

6.1: Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. The following protocol is adapted from established methods for other thiouracil derivatives.[15]

Protocol 6.1: LC-MS/MS Quantification in Urine

-

Sample Preparation:

-

Take a 1 mL aliquot of the urine sample.

-

Spike with an internal standard (IS), such as an isotopically labeled version of the analyte (e.g., ¹³C,¹⁵N₂-5-Ethyl-2-thiouracil) or a structurally similar compound like propylthiouracil.[16]

-

Add stabilizing agents (e.g., acid and EDTA) as needed.[15]

-

Perform derivatization (e.g., with 3-iodobenzyl bromide) to improve chromatographic retention and ionization efficiency.[15]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a divinylbenzene-N-vinylpyrrolidone copolymer cartridge) with methanol and water.[15]

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and IS with an organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a UPLC system with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate.

-

Mass Spectrometry: Operate a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

-

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in the same biological matrix.

| Parameter | Suggested Setting | Rationale |

| LC Column | Acquity UPLC BEH C18 (or equivalent) | Provides excellent separation for small polar molecules. |

| Ionization Mode | ESI Negative or Positive | Thiouracils can be ionized in both modes; optimization is required. |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Specific transitions must be optimized for this compound and the IS to ensure specificity and sensitivity. |

Section 7: Conclusion and Future Directions

This compound, CAS 34171-37-4, is a compound firmly rooted in the rich medicinal chemistry of the thiouracil scaffold. While its antithyroid potential is strongly suggested by decades of research on related molecules, its full therapeutic utility, particularly in the realm of oncology, remains an exciting area for exploration.

Future research should focus on:

-

Direct Biological Validation: Confirming the TPO inhibitory activity and anticancer effects through the in vitro assays described herein.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications at the N1, N3, and C6 positions to optimize potency and selectivity for specific targets like CDKs or HDACs.

-

In Vivo Efficacy: Progressing promising candidates into animal models of hyperthyroidism or cancer to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Deconvolution: For anticancer activity, detailed studies involving cell cycle analysis, apoptosis assays, and western blotting are needed to confirm the precise molecular targets and pathways affected by the compound.

This guide provides the foundational knowledge and practical methodologies for scientists to unlock the full potential of this compound in drug discovery and development.

Section 8: References

-

5-Ethyluracil: Properties, Applications, and Synthesis. (URL: )

-

A Technical Guide to the Synthesis, Characterization, and Application of Novel Thiouracil Derivatives. Benchchem. (URL: )

-

This compound, 98% | 34171-37-4. J&K Scientific. (URL: )

-

Fatahala, S. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules, 26(22), 6869. (URL: [Link])

-

Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. (2023). Pharmaceuticals. (URL: [Link])

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. (2018). Molecules. (URL: [Link])

-

New Thiouracil Derivatives As Histone Deacetylase Inhibitors and Apoptosis Inducers: Design, Synthesis and Anticancer Evaluation. (2023). Future Medicinal Chemistry. (URL: [Link])

-

This compound | 1X50MG | C6H8N2OS | 680329 | 34171-37-4. HPC Standards. (URL: )

-

Soliman AMM, et al. (2025). Evaluation of the Antiproliferative Activity of Some New Thiouracil Derivatives and Their Effect on Some Biochemical Parameters. Chemistry Research Journal, 10(4), 44-54. (URL: [Link])

-

Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. (2025). ResearchGate. (URL: [Link])

-

Thiouracil. PubChem. (URL: [Link])

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. (2023). Compounds. (URL: [Link])

-

Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031-1046. (URL: [Link])

-

Fathalla, O. A., et al. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. Archiv der Pharmazie, 335(6), 285-291. (URL: [Link])

-

Shah, J., & Zeltser, R. (2023). Propylthiouracil (PTU). In StatPearls. StatPearls Publishing. (URL: [Link])

-

Process for thiouracil production. (1973). Google Patents. (URL: )

-

Propylthiouracil. Wikipedia. (URL: [Link])

-

Effects of Chemotherapy on the Elimination of Various Viruses and Viroids from Grapevine. (2022). Horticulturae. (URL: [Link])

-

Hata, H., et al. (2024). [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union]. Shokuhin Eiseigaku Zasshi, 65(6), 178-184. (URL: [Link])

-

Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. (2021). Scientific Reports. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. nbinno.com [nbinno.com]

- 9. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Propylthiouracil - Wikipedia [en.wikipedia.org]

- 12. chemrj.org [chemrj.org]

- 13. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-2-thiouracil and its Derivatives

Abstract

5-Ethyl-2-thiouracil stands as a cornerstone scaffold in medicinal chemistry, branching from the broader family of thiouracils known for a wide spectrum of pharmacological activities. As a pyrimidine derivative, its structural analogy to the endogenous nucleobase uracil allows it to interact with numerous biological targets.[1] This guide provides a comprehensive exploration of the synthetic pathways to this compound and its subsequent derivatization. We delve into the foundational cyclocondensation reaction for the core synthesis and explore key strategies for functionalization at the sulfur, nitrogen, and C5 positions. Each protocol is presented with an emphasis on the underlying chemical principles and experimental causality, offering researchers and drug development professionals a robust framework for creating novel therapeutic agents. The documented activities of thiouracil derivatives, including antithyroid, anticancer, antiviral, and antimicrobial properties, underscore the significance of this chemical entity in the pursuit of new medicines.[1][2][3]

Core Synthesis: The Foundation of this compound

The most direct and widely adopted method for constructing the this compound ring system is a base-catalyzed cyclocondensation reaction. This process involves the reaction of a β-ketoester, specifically ethyl 3-oxopentanoate (ethyl propionylacetate), with thiourea.[2][4][5] This reaction is a variant of the classic Biginelli reaction, which is a cornerstone of pyrimidine synthesis.[6]

Principle and Mechanism

The synthesis hinges on the nucleophilic character of thiourea and the electrophilic carbonyl carbons of the β-ketoester. The reaction is typically facilitated by a strong base, such as sodium ethoxide, which serves two primary functions: it deprotonates the thiourea, increasing its nucleophilicity, and it catalyzes the intramolecular condensation and subsequent dehydration to form the stable heterocyclic ring. The ethyl group at the C5 position is pre-installed on the β-ketoester starting material, ensuring precise regiochemical control.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of the core compound.

Materials:

-

Ethyl 3-oxopentanoate (1.0 eq)

-

Thiourea (1.1 eq)

-

Sodium metal (1.1 eq)

-

Absolute Ethanol (Anhydrous)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

Procedure:

-

Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal portion-wise to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and produces hydrogen gas; proper ventilation and caution are essential.

-

Initial Condensation: Once all the sodium has reacted and the solution has cooled, add thiourea and stir until it is fully dissolved.

-

Addition of β-Ketoester: Add ethyl 3-oxopentanoate dropwise to the solution via the dropping funnel over 30 minutes. An increase in temperature may be observed.

-

Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Reflux is typically maintained for 4-6 hours.

-

Work-up and Precipitation: After cooling the reaction mixture to room temperature, carefully pour it over crushed ice. Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 4-5. This protonates the sodium salt of the product, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and other water-soluble impurities. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

Visualization: Core Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the this compound core.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethyl 3-oxovalerate | C7H12O3 | CID 78656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

5-Ethyl-2-thiouracil: An In-depth Technical Guide on its Mechanism of Action in Biological Systems

Introduction: The Thiouracil Class and its Therapeutic Legacy

The thiouracil family of compounds, a class of sulfur-containing pyrimidine analogues, holds a significant place in pharmacotherapy, primarily as potent antithyroid agents. Historically, compounds like 2-thiouracil and its derivatives, 6-propyl-2-thiouracil (PTU) and 6-methyl-2-thiouracil (MTU), were cornerstone treatments for hyperthyroidism, particularly in conditions like Graves' disease.[1][2] 5-Ethyl-2-thiouracil belongs to this class of thionamides. While specific research on the 5-ethyl derivative is less extensive than on its propyl- and methyl- counterparts, its structural analogy allows for a well-grounded extrapolation of its core mechanism of action.

This guide provides a detailed examination of the molecular mechanisms by which this compound is presumed to act in biological systems. We will delve into its primary enzymatic target, the intricate biochemical interactions, and the resulting physiological effects. Furthermore, we will present established experimental protocols for validating this mechanism and discuss other potential biological activities of the broader thiouracil scaffold. The insights are drawn from extensive research on closely related and clinically significant thionamides, providing a robust framework for understanding this compound's function.

Part 1: The Core Directive - Inhibition of Thyroid Hormone Synthesis

The principal and most well-documented mechanism of action for thiouracil derivatives is the potent inhibition of thyroid hormone synthesis within the thyroid gland.[1][3] This action is almost entirely mediated through the targeting of a single critical enzyme: Thyroid Peroxidase (TPO) .

TPO is a large, membrane-bound, heme-containing glycoprotein located in the apical membrane of thyroid follicular cells. It is the central catalyst for the two foundational steps in the biosynthesis of thyroxine (T4) and triiodothyronine (T3): the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines.[4]

This compound, like other thionamides, acts as a direct inhibitor of TPO, effectively halting the production of new thyroid hormones.[4] The process can be broken down into two distinct inhibitory actions:

-

Inhibition of Iodide Oxidation and Organification: TPO utilizes hydrogen peroxide (H₂O₂) to oxidize iodide ions (I⁻) into a more reactive iodine species (I⁰ or I⁺). This reactive iodine is then rapidly incorporated onto tyrosine residues of thyroglobulin, a process known as organification, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Thiouracils compete with tyrosine residues as substrates for this iodinating intermediate, thereby diverting the oxidized iodine away from thyroglobulin.[5]

-

Inhibition of the Coupling Reaction: TPO also catalyzes the intramolecular coupling of two DIT molecules to form T4, or one MIT and one DIT molecule to form T3. Thiouracils have been shown to preferentially inhibit this coupling reaction, an effect that is disproportionately greater than the inhibition of iodination alone.[3]

The net result of TPO inhibition is a dose-dependent decrease in the synthesis of T3 and T4. It is crucial to note that this mechanism does not affect the release of pre-formed, stored thyroid hormones from the colloid of the thyroid gland.[3] Consequently, the clinical effects of thiouracil administration manifest over a period of days to weeks, as the existing hormone stores are gradually depleted.

Caption: Inhibition of Thyroid Hormone Synthesis by this compound.

Part 2: Molecular Interaction with Thyroid Peroxidase

The inhibitory action of thiouracils is not merely competitive; it involves a direct and complex interaction with the enzyme's active site, leading to its inactivation. Research on PTU and methimazole (MMI) has revealed that these drugs act as "suicide substrates" for TPO.[6][7]

The catalytic cycle of TPO involves the formation of an oxidized heme group (TPOox) upon interaction with H₂O₂.[6] It is this activated form of the enzyme that this compound is believed to interact with. The thioureylene drug reacts with the oxidized heme, leading to the inactivation of the enzyme.[6] This interaction is firm and can be irreversible, especially at higher drug-to-iodide ratios.[8]

Interestingly, the presence of iodide can protect TPO from this inactivation. Iodide itself is oxidized by TPO, and in this state, the enzyme's heme group is maintained in a reduced form that does not readily react with the thiouracil drug.[6] This creates a complex kinetic relationship where the inhibitory potency of thiouracils increases as the concentration of iodide decreases.[8]

Part 3: Potential Peripheral Mechanism of Action

Beyond its primary action within the thyroid gland, certain thiouracil derivatives exhibit a significant peripheral mechanism. Specifically, propylthiouracil (PTU) is known to inhibit the enzyme iodothyronine deiodinase type 1 (ID-1) .[5] This selenoenzyme is responsible for the conversion of the prohormone T4 to the more biologically active T3 in peripheral tissues like the liver and kidneys.[9]

PTU reacts with a key selenenyl iodide intermediate in the ID-1 catalytic cycle, forming a dead-end selenenyl sulfide product that effectively blocks the enzyme's function.[5] This dual action—central inhibition of hormone synthesis and peripheral inhibition of hormone activation—makes PTU particularly effective in rapidly reducing circulating T3 levels, which is advantageous in treating severe hyperthyroidism or thyroid storm.

While this peripheral action has not been explicitly documented for this compound, its structural similarity to PTU suggests it is a plausible secondary mechanism. Experimental validation would be required to confirm this activity.

Caption: Hypothesized Peripheral Inhibition of T4 to T3 Conversion.

Part 4: Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is not well-defined, but can be inferred from related compounds. Thiouracil derivatives are generally well-absorbed from the gastrointestinal tract, with bioavailability ranging from 80-95%.[10] A key characteristic is their tendency to concentrate within the thyroid gland, which allows their inhibitory effects to persist long after serum concentrations have declined.[7][10]

For comparison, PTU has a short plasma half-life of 1-2 hours and is about 80% bound to plasma proteins.[10] Metabolism occurs primarily in the liver, and less than 10% is excreted unchanged in the urine.[10] These general principles likely apply to this compound, though specific parameters would require dedicated study.

Part 5: Experimental Protocols & Data

Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This protocol describes a common spectrophotometric method to determine the inhibitory potential of a compound on TPO activity. The assay measures the TPO-catalyzed oxidation of guaiacol in the presence of H₂O₂, which produces a colored product (tetraguaiacol) that can be quantified by absorbance.

Rationale: This assay provides a direct measure of the catalytic activity of TPO's peroxidase function. By comparing the rate of reaction in the presence and absence of an inhibitor like this compound, one can quantify the degree of inhibition and calculate key parameters like the IC₅₀ value.

Materials:

-

Purified Thyroid Peroxidase (e.g., from porcine thyroid microsomes)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Guaiacol solution (e.g., 30 mM in phosphate buffer)

-

Hydrogen Peroxide (H₂O₂) solution (e.g., 0.3 mM in phosphate buffer)

-

This compound (or other test inhibitor) stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 470 nm

-

Reagent Preparation: Prepare fresh working solutions of all reagents on the day of the experiment.

-

Assay Setup: In a 96-well plate, set up the reaction mixtures. For each concentration of the inhibitor and for the control (no inhibitor), prepare triplicate wells.

-

Add 50 µL of phosphate buffer.

-

Add 10 µL of the test inhibitor solution at various concentrations (or vehicle control, e.g., DMSO).

-

Add 50 µL of TPO enzyme preparation.

-

Add 50 µL of guaiacol solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the H₂O₂ solution to each well.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 470 nm every 30 seconds for a period of 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Quantitative Data for TPO Inhibition

While specific IC₅₀ values for this compound are not available in the reviewed literature, data for clinically used thionamides provide a benchmark for potency.

| Compound | IC₅₀ for TPO Inhibition (in vitro) | Reference |

| Propylthiouracil (PTU) | 1.2 µM | [13] |

| Methimazole (MMI) | 0.11 µM | [13] |

Table 1: Comparative IC₅₀ values for common TPO inhibitors.[13]

Part 6: Other Potential Biological Activities

While the antithyroid effect is the primary mechanism, the thiouracil scaffold is known to exhibit other biological activities. Various derivatives have been synthesized and investigated for:

-

Anticancer Activity: Some 2-thiouracil-5-sulfonamide derivatives have shown cytotoxic activity against human cancer cell lines, potentially through the inhibition of cyclin-dependent kinase 2A (CDK2A) and induction of cell cycle arrest.

-

Antimicrobial and Antifungal Activity: Metal complexes of 2-thiouracil and its derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as yeasts like Candida albicans.[1]

-

Antioxidant Properties: Certain novel 2-thiouracil-5-sulfonamides have been evaluated for their antioxidant potential and ability to inhibit enzymes like 15-lipoxygenase (15-LOX).

These activities highlight the chemical versatility of the thiouracil nucleus, although they are secondary to the well-established antithyroid mechanism of action.

Conclusion

The mechanism of action of this compound in biological systems is centered on its function as a potent inhibitor of thyroid peroxidase. By disrupting the synthesis of thyroid hormones at the stages of iodide organification and iodotyrosine coupling, it effectively reduces the thyroid gland's output of T3 and T4. This action is rooted in a direct, likely irreversible inactivation of the TPO enzyme. A secondary, peripheral mechanism involving the inhibition of T4 to T3 conversion is plausible but remains to be experimentally confirmed for this specific derivative. The extensive body of research on analogous thionamides provides a strong and scientifically rigorous foundation for understanding the core biological function of this compound as a classic antithyroid agent.

References

- Engler, H., Taurog, A., & Nakashima, T. (1982). Mechanism of inactivation of thyroid peroxidase by thioureylene drugs. Biochemical Pharmacology, 31(23), 3803-3806.

- Taurog, A. (1976). The mechanism of action of the thioureylene antithyroid drugs. Endocrinology, 98(4), 1031-1046.

- Shishiba, Y., & Solomon, D. H. (1972). Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil. Endocrinology, 90(5), 1387-1394.

- Marchant, B., Alexander, W. D., Lazarus, J. H., Lees, J., & Clark, D. H. (1972).

- Freire, R., et al. (2018). Simple and rapid in vitro assay for detecting human thyroid peroxidase disruption. Archives of toxicology, 92(8), 2581-2591.

- Hornung, M. W., et al. (2020). Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. Toxicological Sciences, 175(2), 227-243.

- Benchchem. (n.d.). The Core Mechanism of Thyroid Peroxidase Inhibition by Methimazole: A Technical Guide.

- Hlouskova, V., et al. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of Toxicology, 98(8), 2631-2645.

- Shishiba, Y., & Solomon, D. H. (1972). Mechanism of Action of Thioureylene Antithyroid Drugs in the Rat: Possible Inactivation of Thyroid Peroxidase by Propylthiouracil. Endocrinology, 90(5), 1387-1394.

- Jomaa, M., et al. (2020). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 25(22), 5336.

- Al-Balas, Q., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2947.

- Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical research in toxicology, 3(2), 98-101.

- Yu, M. W., Sedlak, J., & Lindsay, R. H. (1973). Relative Antithyroid Effects of 2-Thiouracil, 2-Thiouridine and 2-Thio-UMP (37388). Experimental Biology and Medicine, 143(3), 672-676.

- Roy, G., et al. (2013). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions.

- Al-Balas, Q., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2947.

- Cunningham, A. R., et al. (2009). A categorical structure-activity relationship analysis of the developmental toxicity of antithyroid drugs.

- Morreale de Escobar, G., Obregon, M. J., & Escobar del Rey, F. (1962). Effects of Propylthiouracil and Thiouracil on the Metabolism of Thyroxine and Several of Its Derivatives by Rat Kidney Slices in. Endocrinology, 71(4), 540-552.

- Yamazaki, M., et al. (1986). Effect of 2,4-dihydro-3H-1,2,4-triazole-3-thiones and thiosemicarbazones on iodide uptake by the mouse thyroid: the relationship between their structure and anti-thyroid activity. Journal of pharmacobio-dynamics, 9(9), 752-758.

- Santa Cruz Biotechnology, Inc. (n.d.). Thyroperoxidase Inhibitors.

- Dr.Oracle. (2025). What is the mechanism of action (MOA) of Propylthiouracil (PTU)?

- Nikolova, V., & Tsenov, Y. (2023). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 28(24), 8086.

- Cunningham, A. R., et al. (2009). A Categorical Structure-Activity Relationship Analysis of the Developmental Toxicity of Antithyroid Drugs.

- Wikipedia contributors. (2023). 2-Thiouracil. Wikipedia, The Free Encyclopedia.

- Cooper, D. S. (1984). Clinical pharmacokinetics of antithyroid drugs. Clinical pharmacokinetics, 9(6), 471-485.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Thiouracil - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. scbt.com [scbt.com]

- 5. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of thioureylene antithyroid drugs in the rat: possible inactivation of thyroid peroxidase by propylthiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 5-Ethyl-2-thiouracil: A Technical Guide for Researchers

Introduction: The Privileged Scaffold of 2-Thiouracil

The 2-thiouracil core, a pyrimidine derivative, stands as a privileged scaffold in medicinal chemistry. Its structural analogy to the endogenous nucleobase uracil allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Thiouracil and its derivatives have been extensively investigated for their antithyroid, anticancer, antiviral, and antimicrobial properties. The adaptability of the thiouracil ring for chemical modification, particularly at the C5 and C6 positions, has enabled the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides an in-depth technical exploration of the biological activities of a specific derivative, 5-Ethyl-2-thiouracil, offering insights into its mechanisms of action, potential therapeutic applications, and detailed experimental protocols for its evaluation.

Antithyroid Activity: The Primary Hallmark

The most well-established biological activity of 2-thiouracil and its derivatives is their antithyroid effect. These compounds are classified as thionamides and have been used in the treatment of hyperthyroidism, including Graves' disease.[1][3]

Mechanism of Action: Inhibition of Thyroid Peroxidase

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process that occurs in the thyroid gland and is critically dependent on the enzyme thyroid peroxidase (TPO). TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂), and the subsequent iodination of tyrosine residues on the thyroglobulin protein.[3][4]

This compound, like other thionamides, is believed to exert its antithyroid effect by inhibiting TPO.[4][5] The proposed mechanism involves the drug acting as a substrate for the TPO-iodine complex, thereby competitively inhibiting the iodination of tyrosine. This leads to a decrease in the production of thyroid hormones.

Signaling Pathway: Thyroid Hormone Synthesis and Inhibition by this compound

Caption: Inhibition of Thyroid Peroxidase (TPO) by this compound.

Experimental Protocol: In Vivo Antithyroid Activity Assay

This protocol describes a method to evaluate the antithyroid activity of this compound in a rodent model.

1. Animal Model and Acclimatization:

-

Use male Wistar rats (150-200 g).

-

Acclimatize the animals for at least one week with standard pellet diet and water ad libitum.

2. Induction of Hyperthyroidism (Optional but Recommended):

-

Administer L-thyroxine (e.g., 50 µg/kg, intraperitoneally) daily for 14 days to induce a hyperthyroid state.

-

Confirm hyperthyroidism by measuring serum T3 and T4 levels.

3. Treatment Protocol:

-

Divide the animals into groups (n=6-8 per group):

-

Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Positive Control Group: Propylthiouracil (PTU) (e.g., 10 mg/kg, oral gavage).

-

Test Groups: this compound at various doses (e.g., 5, 10, 20 mg/kg, oral gavage).

-

-

Administer the treatments daily for a period of 14-21 days.

4. Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

-

Separate the serum and store at -80°C until analysis.

-

Euthanize the animals and carefully dissect the thyroid glands, weigh them, and fix for histopathological examination.

-

Measure serum T3, T4, and Thyroid Stimulating Hormone (TSH) levels using commercially available ELISA kits.

5. Data Analysis:

-

Compare the mean serum hormone levels and thyroid gland weights between the different groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

A significant reduction in T3 and T4 levels and an increase in TSH levels in the test groups compared to the control group would indicate antithyroid activity.

Potential Anticancer Activity: A Promising Avenue

Numerous studies have highlighted the anticancer potential of 2-thiouracil derivatives, particularly those with substitutions at the C5 position.[6][7][8] While specific data for this compound is limited, the general structure-activity relationship (SAR) suggests it may possess cytotoxic properties.

Plausible Mechanisms of Action

The anticancer activity of thiouracil derivatives is often attributed to their ability to interfere with nucleic acid synthesis and other critical cellular processes.[6][8]

-

Inhibition of DNA Synthesis: As a pyrimidine analog, this compound could potentially be metabolized into fraudulent nucleotides that get incorporated into DNA or RNA, leading to chain termination or dysfunction. Alternatively, it could inhibit enzymes involved in nucleotide biosynthesis.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: Many anticancer agents exert their effects by triggering programmed cell death (apoptosis) and halting the cell cycle. Thiouracil derivatives have been shown to induce cell cycle arrest at different phases (G1/S or G2/M) and promote apoptosis through various signaling pathways.[8]

Workflow: In Vitro Anticancer Activity Screening

Caption: A typical workflow for determining the in vitro anticancer activity of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

1. Cell Culture and Seeding:

-

Maintain the desired cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).

3. Incubation:

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

4. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement and IC50 Calculation:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Comparative Cytotoxicity Data for 2-Thiouracil Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| A 2-thiouracil-5-sulfonamide isostere (Compound 5d) | MCF-7 (Breast Cancer) | 0.52 | [7] |

| A 2-thiouracil-5-sulfonamide isostere (Compound 5d) | HEPG-2 (Liver Cancer) | 0.63 | [7] |

| 5-Fluorouracil (Reference Drug) | MCF-7 (Breast Cancer) | 0.67 | [7] |

| 5-Fluorouracil (Reference Drug) | HEPG-2 (Liver Cancer) | 5.0 | [7] |

Potential Antiviral Activity

The structural similarity of this compound to pyrimidine nucleobases suggests its potential as an antiviral agent. Several 5-substituted uracil and thiouracil derivatives have demonstrated activity against a range of viruses, particularly herpesviruses.[9][10]

Hypothesized Mechanism of Action

The antiviral activity of nucleoside analogs often relies on their phosphorylation by viral or cellular kinases to the active triphosphate form. This triphosphate can then inhibit viral DNA or RNA polymerases, or be incorporated into the growing viral nucleic acid chain, causing termination.[9] For this compound to be active, it would likely need to be recognized and metabolized by these enzymatic pathways.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.

1. Cell and Virus Preparation:

-

Grow a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Prepare serial dilutions of the virus stock.

2. Infection and Treatment:

-

When the cell monolayer is confluent, remove the growth medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the virus inoculum.

-

Overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and various concentrations of this compound.

3. Incubation and Plaque Visualization:

-

Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until viral plaques are visible.

-

Fix the cells with a formalin solution and stain with a crystal violet solution.

4. Plaque Counting and EC50 Determination:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Potential as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Recent studies have identified 2-thiouracil and its derivatives as inhibitors of neuronal nitric oxide synthase (nNOS).[11] nNOS is an enzyme responsible for the production of nitric oxide (NO) in neurons, a signaling molecule involved in various physiological and pathological processes. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.

Mechanism of Inhibition

2-Thiouracil has been shown to be a competitive inhibitor of nNOS with respect to both the substrate L-arginine and the cofactor tetrahydrobiopterin (BH4).[11] It is proposed that 2-thiouracil interferes with the binding of these molecules to the active site of the enzyme, thereby reducing NO production. Given this, it is plausible that this compound could also exhibit nNOS inhibitory activity.

Experimental Protocol: nNOS Inhibition Assay (Cell-Based)

This protocol describes a cell-based assay to screen for nNOS inhibitors.[12]

1. Cell Line and Culture:

-

Use a human embryonic kidney cell line (HEK293) stably transfected to express rat nNOS (293T/nNOS).

-

Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

2. Enzyme Activation and Inhibition:

-

Seed the 293T/nNOS cells in 96-well plates.

-

When the cells reach approximately 80% confluency, treat them with a calcium ionophore (e.g., A23187, 5 µM) to activate nNOS, along with various concentrations of this compound. Include a known nNOS inhibitor (e.g., L-NAME) as a positive control.

3. Nitrite Quantification (Griess Assay):

-

Incubate the cells for a defined period (e.g., 8 hours).

-

Collect the culture medium from each well.

-

Measure the amount of nitrite (a stable metabolite of NO) in the medium using the Griess reagent.

-

The Griess assay involves mixing the sample with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound that can be measured spectrophotometrically at 540 nm.

4. Data Analysis and IC50 Determination:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample.

-

Determine the percentage of nNOS inhibition for each concentration of this compound relative to the control (activated cells without inhibitor).

-

Calculate the IC50 value for nNOS inhibition.

Comparative nNOS Inhibition Data for Thiouracil Analogs

The following table provides the inhibitory constant (Ki) for 2-thiouracil to give an indication of the potential potency of this compound as an nNOS inhibitor.

| Compound | Enzyme | Ki (µM) | Reference |

| 2-Thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | 20 | [11] |

Conclusion and Future Directions

This compound is a molecule of significant interest, with a well-established role as an antithyroid agent and strong potential in the fields of oncology, virology, and neuroscience. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the extensive research on the 2-thiouracil scaffold provides a solid foundation for its further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore and quantify the diverse biological activities of this compound. Future studies should focus on determining its specific molecular targets, elucidating its precise mechanisms of action in different disease models, and conducting comprehensive structure-activity relationship studies to optimize its therapeutic potential.

References

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Preprints.org. 2023. Available from: [Link]

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. MDPI. 2023. Available from: [Link]

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Preprints.org. 2023. Available from: [Link]

-

Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity. ResearchGate. 2014. Available from: [Link]

-

Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. ResearchGate. 2023. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Novel 2-Thiouracil-5-Sulfonamide Isosteres as Anticancer Agents. Pharmacophore. 2018. Available from: [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. National Institutes of Health. 2021. Available from: [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. National Institutes of Health. 2018. Available from: [Link]

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. National Institutes of Health. 2023. Available from: [Link]

-

Design, synthesis and biological evaluation of novel 2-thiouracil-5-sulfonamide isosteres as anticancer agents. Pharmacophore. 2018. Available from: [Link]

-

Antithyroid agent. Wikipedia. 2023. Available from: [Link]

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. National Institutes of Health. 2023. Available from: [Link]

-

Synthesis of Novel 2-Thiouracil-5-sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI. 2021. Available from: [Link]

-